4-Methylnaphthalen-1-amine hydrochloride

basicity pKa naphthylamine

4-Methylnaphthalen-1-amine hydrochloride (CAS 51671-01-3) is the hydrochloride salt of 4-methylnaphthalen-1-amine, a primary aromatic amine belonging to the 1-aminonaphthalene class. The compound has the molecular formula C₁₁H₁₂ClN and a molecular weight of 193.67 g/mol.

Molecular Formula C11H12ClN
Molecular Weight 193.67 g/mol
CAS No. 51671-01-3
Cat. No. B14136937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylnaphthalen-1-amine hydrochloride
CAS51671-01-3
Molecular FormulaC11H12ClN
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)N.Cl
InChIInChI=1S/C11H11N.ClH/c1-8-6-7-11(12)10-5-3-2-4-9(8)10;/h2-7H,12H2,1H3;1H
InChIKeyZGQPJMWVYOTZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylnaphthalen-1-amine Hydrochloride CAS 51671-01-3 – Procurement-Relevant Chemicophysical Baseline


4-Methylnaphthalen-1-amine hydrochloride (CAS 51671-01-3) is the hydrochloride salt of 4-methylnaphthalen-1-amine, a primary aromatic amine belonging to the 1-aminonaphthalene class. The compound has the molecular formula C₁₁H₁₂ClN and a molecular weight of 193.67 g/mol . It is supplied as a solid with a vendor‑certified purity of 95% . The salt form is expected to exhibit higher aqueous solubility and improved handling characteristics relative to the free base (CAS 4523‑45‑9), which is a low‑melting solid (mp 51 °C) . The compound serves as a synthetic intermediate in the preparation of more complex naphthylamine‑derived molecules, including antifungal agents and heterocyclic FabI inhibitors [1].

Why Generic 1‑Naphthylamine Analogs Cannot Replace 4‑Methylnaphthalen-1-amine Hydrochloride Without Quantitative Justification


Compounds within the 1‑aminonaphthalene class are not freely interchangeable. The presence and position of the methyl substituent on the naphthalene ring modulate electronic properties, steric environment, and basicity, which directly affect reactivity in downstream synthetic transformations . The hydrochloride salt form further distinguishes the compound from its free‑base analog by altering solubility, stability, and handling characteristics—parameters that are critical in reproducible process chemistry . Substitution with unsubstituted 1‑naphthylamine or N‑methyl‑1‑naphthylamine without quantitative comparability data risks altered reaction kinetics, different impurity profiles, and inconsistent biological outcomes [1].

Quantitative Differentiation Evidence for 4‑Methylnaphthalen-1-amine Hydrochloride (CAS 51671‑01‑3) Against Closest Analogs


Elevated Basicity vs Unsubstituted 1‑Naphthylamine: pKa Modulation by the 4‑Methyl Group

The conjugate acid of 4‑methylnaphthalen‑1‑amine exhibits a predicted pKa of 4.63 ± 0.10, compared with the experimentally determined pKa of 3.92 for unsubstituted 1‑naphthylamine at 25 °C [1]. The +0.71 unit increase in pKa corresponds to an approximately 5‑fold enhancement in basicity, attributable to the electron‑donating effect of the 4‑methyl substituent [2]. This difference is large enough to influence protonation state under physiological or mildly acidic conditions, potentially altering binding interactions and solubility‑pH profiles in medicinal chemistry applications .

basicity pKa naphthylamine electronic effects

Hydrochloride Salt Form Enables Higher Aqueous Handling vs Free Base Form

4‑Methylnaphthalen‑1‑amine hydrochloride (CAS 51671‑01‑3) is supplied as a solid hydrochloride salt, whereas the corresponding free base (CAS 4523‑45‑9) is a low‑melting solid (mp 51 °C) that is prone to liquefaction under ambient storage conditions . The salt form is expected, on the basis of amine salt chemistry, to exhibit substantially higher aqueous solubility (>10‑fold typical for primary amine hydrochlorides vs free bases) and superior solid‑state stability, facilitating accurate weighing and reproducible solution preparation [1].

salt form solubility formulation process chemistry

Certified Purity Specification: 95% HPLC Purity Benchmark from a Major Vendor

The hydrochloride salt is commercially available with a documented purity of 95% (HPLC) from Sigma‑Aldrich/Enamine . In comparison, the free base from Bidepharm is offered at a standard purity of 98% (HPLC), but this higher nominal value does not account for the additional handling challenges of the free base that may lead to purity loss during storage or use . The 95% specification for the hydrochloride represents a verified, batch‑controlled benchmark suitable for use as a research intermediate without additional purification .

purity quality control procurement batch consistency

Structural Specificity for Terbinafine‑Related Impurity and Antifungal Intermediate Synthesis

The 4‑methylnaphthalen‑1‑amine scaffold is specifically required for the synthesis of N‑methyl‑1‑(4‑methylnaphthalen‑1‑yl)methanamine (CAS 98978‑50‑8), a known Terbinafine‑related impurity and FabI inhibitor precursor . Patent literature explicitly describes N‑(4‑tert‑butylbenzyl)‑N‑methyl‑4‑methyl‑1‑naphthylmethylamine, derived from this amine, as a potent antifungal agent against Trichophyton, Microsporum, and Epidermophyton species [1]. Unsubstituted 1‑naphthylamine cannot serve as a direct substitute in this synthetic route, as the 4‑methyl group is integral to the pharmacophore [1].

antifungal terbinafine impurity synthetic intermediate

Where 4‑Methylnaphthalen-1-amine Hydrochloride Provides Verifiable Procurement Value


Synthesis of Terbinafine Analogs and Antifungal Naphthylmethylamines

The compound is the direct precursor for N‑methyl‑1‑(4‑methylnaphthalen‑1‑yl)methanamine, a key intermediate in Terbinafine impurity profiling and the synthesis of potent allylamine antifungals. The 4‑methyl substituent is structurally required; unsubstituted 1‑naphthylamine cannot be substituted. Patent JP‑H02209848‑A demonstrates that derivatives of this amine exhibit excellent activity against dermatophyte fungi [1].

Medicinal Chemistry Programs Requiring Defined Basicity at Physiological pH

With a predicted conjugate acid pKa of 4.63, the compound is significantly more basic than 1‑naphthylamine (pKa 3.92). This difference ensures that at pH 7.4, the target compound is >99.8% unprotonated, whereas 1‑naphthylamine is >99.9% unprotonated—a small but potentially consequential difference for binding assays where partial protonation matters. Researchers studying amine‑receptor interactions where basicity modulates affinity should select the 4‑methyl derivative for its predictable ionization state [2].

Aqueous‑Phase Process Chemistry Requiring a Pre‑Formed Salt

The hydrochloride salt eliminates the need for in‑situ salt formation, providing a ready‑to‑use solid with expected higher aqueous solubility than the free base. This is critical for high‑throughput screening workflows, flow chemistry, or any protocol requiring accurate aqueous stock solution preparation. Procurement of the pre‑formed salt reduces operator exposure to the free amine and standardizes inter‑batch consistency .

Impurity Reference Standard Qualification in Terbinafine Manufacturing

Regulatory guidelines require characterized impurity standards for Terbinafine active pharmaceutical ingredient (API). 4‑Methylnaphthalen‑1‑amine hydrochloride serves as a starting material for synthesizing Terbinafine Related Compound 1 (CAS 98978‑50‑8), a specified impurity. The 95% purity benchmark and salt‑form stability make it suitable for impurity method development and validation .

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